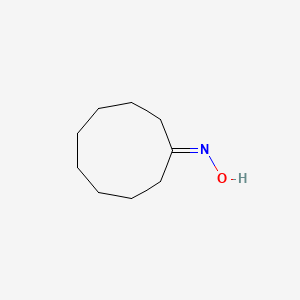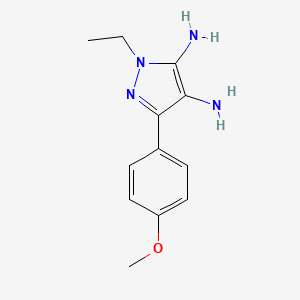![molecular formula C23H31Cl2N3OS B14005133 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine CAS No. 5431-01-6](/img/structure/B14005133.png)
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a diethylaminoethylsulfanyl group, and a methoxy group attached to an acridine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the diethylaminoethylsulfanyl group: This step involves nucleophilic substitution reactions using diethylaminoethylthiol and appropriate leaving groups.
Methoxylation: Introduction of the methoxy group using methanol and acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to alterations in their function. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Known for its use in agricultural applications as a herbicide.
6-chloro-2-methoxyacridine: Shares the acridine core and methoxy group but lacks the diethylaminoethylsulfanyl group.
Uniqueness
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is unique due to the presence of the diethylaminoethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5431-01-6 |
|---|---|
Formule moléculaire |
C23H31Cl2N3OS |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
6-chloro-N-[3-[2-(diethylamino)ethylsulfanyl]propyl]-2-methoxyacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C23H30ClN3OS.ClH/c1-4-27(5-2)12-14-29-13-6-11-25-23-19-9-7-17(24)15-22(19)26-21-10-8-18(28-3)16-20(21)23;/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,26);1H |
Clé InChI |
AKDHXQZNQGPYFE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)


